Ampreloxetine is a novel compound under investigation primarily for its potential as a treatment for symptomatic neurogenic orthostatic hypotension, particularly in patients suffering from multiple system atrophy. This compound is classified as a small molecule and is recognized for its role as a selective norepinephrine reuptake inhibitor. The drug is currently in clinical trials, demonstrating promising results in enhancing norepinephrine levels and stabilizing blood pressure in affected individuals .
Ampreloxetine, also known by its developmental code TD-9855, is classified as an investigational drug. It has been assigned the DrugBank accession number DB15348 and has the following chemical identifiers: CAS number 1227056-84-9 and UNII 19997EZ42I . As a selective norepinephrine reuptake inhibitor, it acts on the norepinephrine transporter to increase the availability of norepinephrine in the synaptic cleft, which is critical for regulating blood pressure and other autonomic functions .
The synthesis of ampreloxetine involves several steps that utilize various chemical reactions. A common method includes the reaction of a piperidine derivative with substituted phenyl compounds. One documented synthesis pathway involves the use of Friedel-Crafts acylation to attach aromatic groups to the piperidine core, followed by further modifications to achieve the final structure .
The general synthetic route can be summarized as follows:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Ampreloxetine has the molecular formula with a molecular weight of approximately 321.34 g/mol . The structure can be described using its IUPAC name, which is 4-{2-[(2,4,6-trifluorophenoxy)methyl]phenyl}piperidine.
The molecular structure features:
The structural representation can be visualized through its SMILES notation: FC1=CC(F)=C(OCC2=CC=CC=C2C2CCNCC2)C(F)=C1
.
Ampreloxetine participates in various chemical reactions typical for small organic molecules. Key reactions include:
These reactions are critical for modifying ampreloxetine's structure to enhance its efficacy and selectivity towards norepinephrine transporters.
Ampreloxetine functions primarily as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced sympathetic nervous system activity. This mechanism is particularly beneficial in treating conditions characterized by low blood pressure due to autonomic failure .
The pharmacokinetic profile indicates that ampreloxetine has a terminal half-life ranging from 30 to 40 hours, allowing for once-daily dosing while maintaining effective drug levels throughout the day . The drug's action results in significant increases in circulating norepinephrine levels without markedly affecting serotonin transporters, which minimizes potential side effects associated with serotonin modulation .
Ampreloxetine exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring consistent therapeutic efficacy.
Ampreloxetine's primary application lies in its potential treatment for symptomatic neurogenic orthostatic hypotension. Clinical studies have demonstrated its ability to increase norepinephrine levels effectively, stabilize blood pressure during postural changes, and improve quality of life for patients with multiple system atrophy . Its investigational status suggests ongoing research into additional therapeutic uses or formulations that could expand its applicability within neurology and cardiology.
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1